
5,5-Dinitrooxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dinitrooxan-2-one is a highly energetic compound known for its potential applications in various fields, particularly in the development of high-energy density materials. This compound is characterized by the presence of two nitro groups attached to an oxan-2-one ring, which contributes to its high energy content and reactivity.
Vorbereitungsmethoden
The synthesis of 5,5-Dinitrooxan-2-one typically involves nitration reactions. One common method is the nitration of 5,5-diamino-3,3-bi(1,2,4-oxadiazole) using fuming nitric acid . This reaction is carried out under controlled conditions to ensure the formation of the desired dinitro compound. Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
5,5-Dinitrooxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly nitrated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or hydrazine for reduction, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
5,5-Dinitrooxan-2-one has several scientific research applications:
Chemistry: It is used in the synthesis of other high-energy compounds and as a precursor for various energetic materials.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5,5-Dinitrooxan-2-one involves the release of a significant amount of energy upon decomposition. The nitro groups play a crucial role in this process, as they can undergo rapid exothermic reactions, leading to the formation of gaseous products and the release of heat. The molecular targets and pathways involved in these reactions are primarily related to the decomposition of the nitro groups and the subsequent formation of stable products .
Vergleich Mit ähnlichen Verbindungen
5,5-Dinitrooxan-2-one can be compared with other similar compounds, such as:
5,5’-Dinitramino-3,3’-bi(1,2,4-oxadiazole): This compound also contains nitro groups and an oxadiazole ring, but with different substitution patterns.
2,2’-Dinitramino-5,5’-bi(1-oxa-3,4-diazole): Another high-energy compound with a similar structure but different energetic properties. The uniqueness of this compound lies in its specific arrangement of nitro groups and the oxan-2-one ring, which contributes to its distinct reactivity and energy release characteristics.
Eigenschaften
CAS-Nummer |
5029-19-6 |
|---|---|
Molekularformel |
C5H6N2O6 |
Molekulargewicht |
190.11 g/mol |
IUPAC-Name |
5,5-dinitrooxan-2-one |
InChI |
InChI=1S/C5H6N2O6/c8-4-1-2-5(3-13-4,6(9)10)7(11)12/h1-3H2 |
InChI-Schlüssel |
IAUDMXHCCBDLHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1=O)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


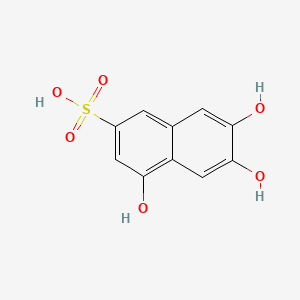
![[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14735777.png)
![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)
![endo-2-Cyanobicyclo[2.2.1]heptane](/img/structure/B14735785.png)
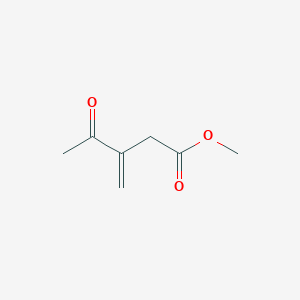
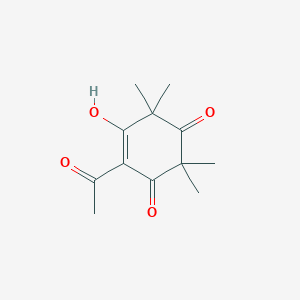
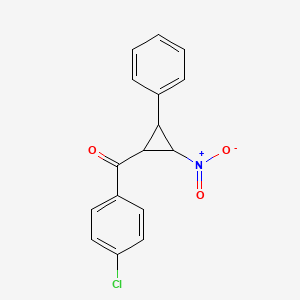
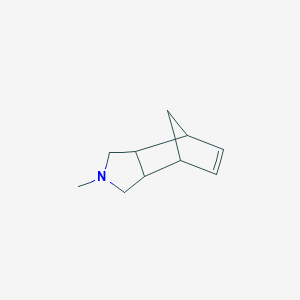
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
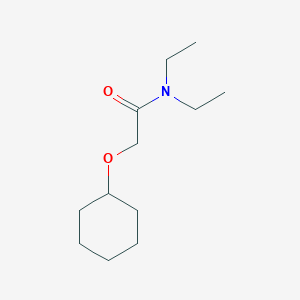

![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)
